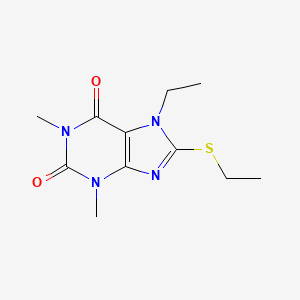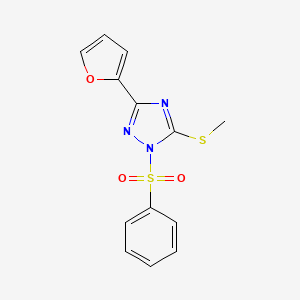![molecular formula C17H13NO4 B5832338 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5832338.png)
3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one, also known as ENB, is a synthetic compound that belongs to the family of benzofuranones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one is not fully understood. However, it has been proposed that 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one exerts its biological activity by targeting specific proteins or enzymes involved in various cellular processes. For example, 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one has been found to exhibit various biochemical and physiological effects, depending on the target organism and the concentration of the compound. In cancer cells, 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the mitochondrial membrane potential. In fungi and bacteria, 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one has been found to disrupt the cell membrane, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one exhibits several advantages for lab experiments, including its high potency, selectivity, and stability. However, 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and exposure time of 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one during lab experiments.
Direcciones Futuras
3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one has great potential for further research in various fields. Some of the future directions for 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one include:
1. Developing 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one-based materials with improved optical and electronic properties for various applications, such as sensing, imaging, and optoelectronics.
2. Investigating the mechanism of action of 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one in more detail to identify specific targets and pathways involved in its biological activity.
3. Exploring the potential of 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one as a lead compound for the development of novel anticancer, antifungal, and antibacterial agents.
4. Studying the pharmacokinetics and pharmacodynamics of 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one to determine its safety and efficacy in vivo.
Conclusion:
3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one is a synthetic compound with potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Its unique structure and biological activity make it a promising lead compound for the development of novel drugs and functional materials. Further research is needed to fully understand the mechanism of action of 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one and to explore its potential in various applications.
Métodos De Síntesis
3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one can be synthesized through a multistep process that involves the condensation of 4-ethylphenylacetic acid with nitromethane, followed by cyclization and dehydration. The final product is obtained by recrystallization from a suitable solvent. The synthesis of 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one has been extensively investigated for its potential applications in medicinal chemistry. It has been found to exhibit promising anticancer, antifungal, and antibacterial activities. 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one has been shown to induce apoptosis in cancer cells by targeting the mitochondria and activating the caspase pathway. It has also been found to inhibit the growth of various fungi and bacteria by disrupting their cell membranes.
3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one has also been explored for its potential use in material science. It has been used as a building block for the synthesis of various functional materials, including fluorescent dyes, liquid crystals, and organic semiconductors. 3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one-based materials have been found to exhibit unique optical and electronic properties, making them suitable for various applications, such as sensing, imaging, and optoelectronics.
Propiedades
IUPAC Name |
(3Z)-3-[(4-ethylphenyl)-nitromethylidene]-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-2-11-7-9-12(10-8-11)15(18(20)21)16-13-5-3-4-6-14(13)17(19)22-16/h3-10H,2H2,1H3/b16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJGYLGVDIXMDJ-NXVVXOECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C(=C/2\C3=CC=CC=C3C(=O)O2)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

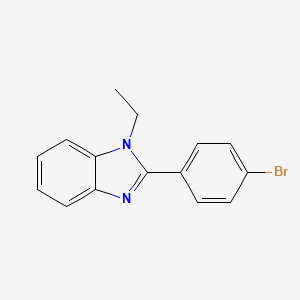
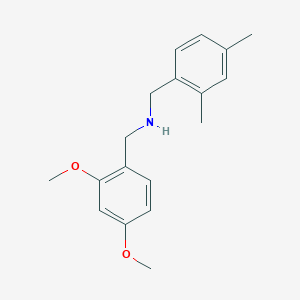
![4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5832271.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5832277.png)
![1-[(pentamethylphenyl)sulfonyl]-N'-(3-phenyl-2-propen-1-ylidene)-4-piperidinecarbohydrazide](/img/structure/B5832283.png)
![7-(difluoromethyl)-N-(2,4-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5832302.png)
![ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5832303.png)
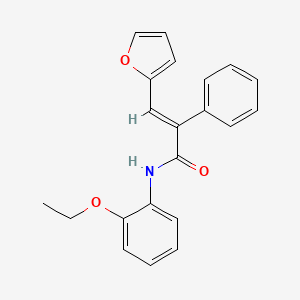
![2-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B5832334.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B5832345.png)
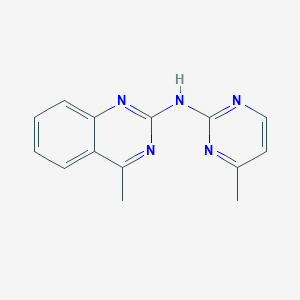
![3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5832350.png)
